molecular formula C29H31NO6 B12099001 a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-

Cat. No.: B12099001
M. Wt: 489.6 g/mol
InChI Key: LMMOQGCMJGSYAM-UHFFFAOYSA-N
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Description

a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-: is a complex carbohydrate derivative It is a modified glucopyranoside, where the glucose molecule is bonded to various phenylmethyl and acetylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected using benzyl or phenylmethyl groups.

    Introduction of Acetylamino Group: The acetylamino group is introduced at the 2-position of the glucose molecule through acetylation.

    Formation of Phenylmethylene Acetal: The 4,6-hydroxyl groups are protected as a phenylmethylene acetal.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.

    Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines.

Major Products

    Oxidation: Oxidized derivatives with carboxyl or ketone groups.

    Reduction: Reduced derivatives with primary or secondary amine groups.

    Substitution: Substituted derivatives with various functional groups replacing the phenylmethyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Carbohydrates: Used as an intermediate in the synthesis of more complex carbohydrate molecules.

    Study of Carbohydrate-Protein Interactions: Employed in research to understand how carbohydrates interact with proteins.

Biology

    Glycosylation Studies: Used to study the process of glycosylation in biological systems.

    Cell Signaling: Investigated for its role in cell signaling pathways involving carbohydrates.

Medicine

    Drug Development: Potential use in the development of carbohydrate-based drugs.

    Diagnostic Tools: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.

Industry

    Biotechnology: Employed in the production of biotechnological products involving carbohydrates.

    Food Industry:

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. These interactions can affect various biological pathways, including:

    Enzyme Inhibition: The compound can inhibit enzymes involved in carbohydrate metabolism.

    Receptor Binding: It can bind to carbohydrate receptors on cell surfaces, influencing cell signaling and communication.

Comparison with Similar Compounds

Similar Compounds

    Methyl a-D-Glucopyranoside: A simpler derivative of glucose with a single methyl group.

    Phenylmethyl a-D-Glucopyranoside: Similar structure but lacks the acetylamino and phenylmethylene groups.

    Acetylamino a-D-Glucopyranoside: Contains the acetylamino group but lacks the phenylmethyl and phenylmethylene groups.

Uniqueness

    Structural Complexity: The presence of multiple functional groups makes it more complex than similar compounds.

    Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and biological interactions.

    The combination of functional groups provides unique properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOQGCMJGSYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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